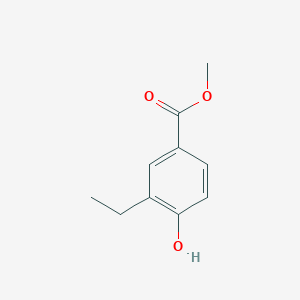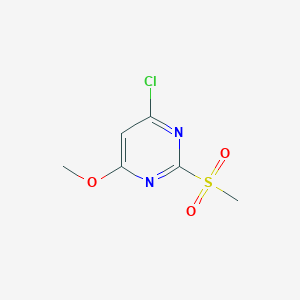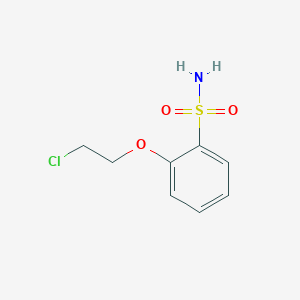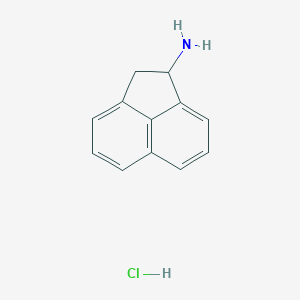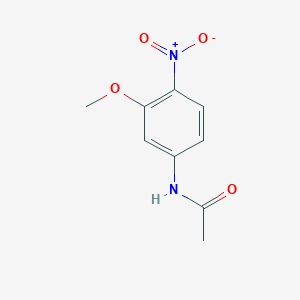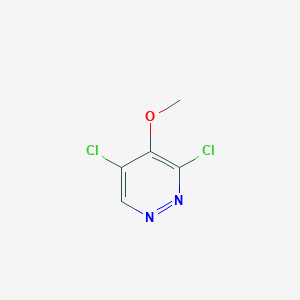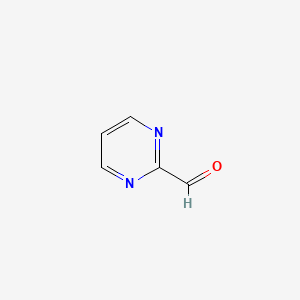
4-烯丙基哌啶-1-羧酸叔丁酯
概述
描述
科学研究应用
Tert-butyl 4-allylpiperidine-1-carboxylate is primarily used in scientific research for the synthesis of various piperidine derivatives . These derivatives have applications in:
Chemistry: As building blocks for the synthesis of more complex molecules.
Biology: In the study of biological pathways and mechanisms.
Medicine: As potential therapeutic agents due to their biological activity.
Industry: In the development of new materials and chemicals.
生化分析
Biochemical Properties
Tert-butyl 4-allylpiperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of Tert-butyl 4-allylpiperidine-1-carboxylate on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, Tert-butyl 4-allylpiperidine-1-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, thereby affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 4-allylpiperidine-1-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Tert-butyl 4-allylpiperidine-1-carboxylate vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. For example, high doses of the compound have been associated with toxic effects, such as liver damage and oxidative stress . These findings highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
Tert-butyl 4-allylpiperidine-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites within the cell. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, Tert-butyl 4-allylpiperidine-1-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments, thereby influencing its activity and function.
Subcellular Localization
The subcellular localization of Tert-butyl 4-allylpiperidine-1-carboxylate is crucial for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s function, as it may interact with different biomolecules depending on its location within the cell.
准备方法
The synthesis of tert-butyl 4-allylpiperidine-1-carboxylate typically involves the reaction of tert-butyl-4-(2-oxoethyl)piperidine-1-carboxylate with 1,8-diazabicyclo[5,4,0]undec-7-ene and methyltriphenyl phosphonium bromide in acetonitrile . The reaction conditions include maintaining the reaction mixture at room temperature and using acetonitrile as the solvent
化学反应分析
Tert-butyl 4-allylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions where the allyl group can be replaced by other nucleophiles.
Addition: The double bond in the allyl group can participate in addition reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
The mechanism of action of tert-butyl 4-allylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Tert-butyl 4-allylpiperidine-1-carboxylate can be compared with other similar compounds such as tert-butyl 4-acetylpiperidine-1-carboxylate . While both compounds are piperidine derivatives, they differ in their functional groups and, consequently, their chemical reactivity and applications. Tert-butyl 4-allylpiperidine-1-carboxylate has an allyl group, making it more reactive in addition and substitution reactions, whereas tert-butyl 4-acetylpiperidine-1-carboxylate has an acetyl group, which influences its reactivity in different ways .
Similar Compounds
- Tert-butyl 4-acetylpiperidine-1-carboxylate
- Tert-butyl 4-(bromoacetyl)piperidine-1-carboxylate
属性
IUPAC Name |
tert-butyl 4-prop-2-enylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-5-6-11-7-9-14(10-8-11)12(15)16-13(2,3)4/h5,11H,1,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZYCQRJXHPCBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455848 | |
| Record name | tert-Butyl 4-(prop-2-en-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206446-47-1 | |
| Record name | tert-Butyl 4-(prop-2-en-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

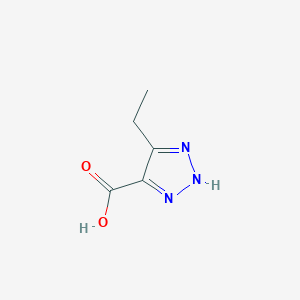

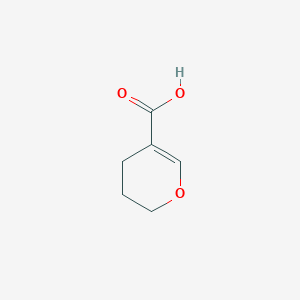
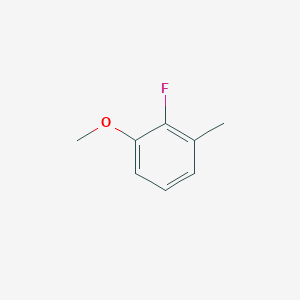
![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)
